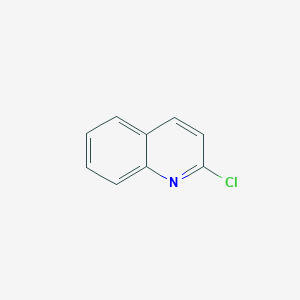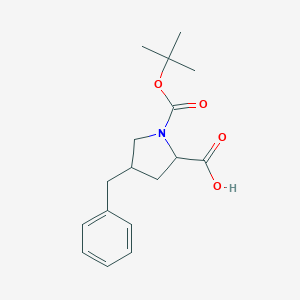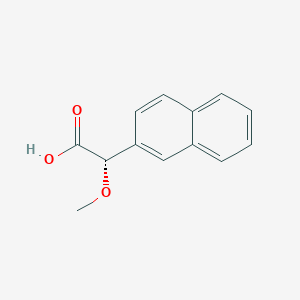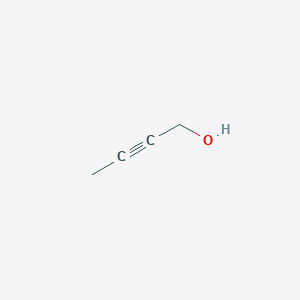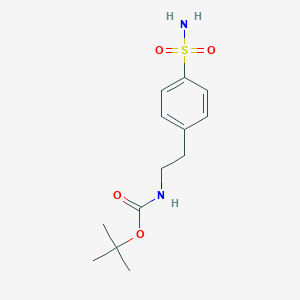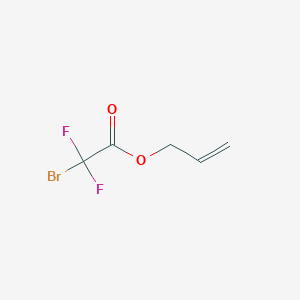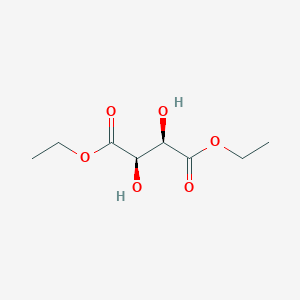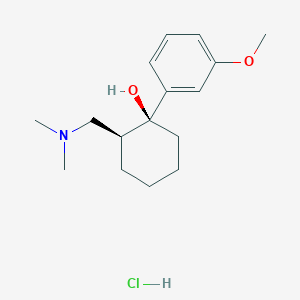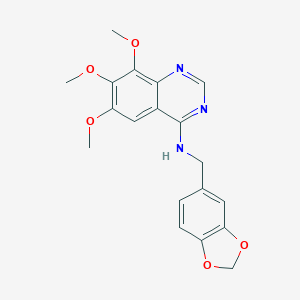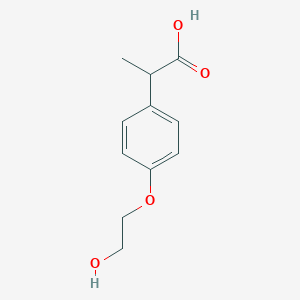
2-(4-Hydroxyethoxyphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyethoxyphenyl)propionic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. It was first synthesized in the 1960s and has since become one of the most widely used drugs in the world. In
Mécanisme D'action
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Hydroxyethoxyphenyl)propionic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Ibuprofen has been shown to have a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals to the brain. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have antioxidant properties, which may contribute to its potential in the treatment of Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Hydroxyethoxyphenyl)propionic acid in lab experiments is its widespread availability and low cost. It is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(4-Hydroxyethoxyphenyl)propionic acid is its non-specificity. It inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects such as gastrointestinal bleeding and renal toxicity.
Orientations Futures
There are many potential future directions for research on 2-(4-Hydroxyethoxyphenyl)propionic acid. One area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may reduce the risk of developing Alzheimer's disease and may also slow the progression of the disease. Another area of interest is its potential in the treatment of cancer. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may inhibit the growth of cancer cells and may also enhance the effectiveness of chemotherapy drugs. Additionally, research on the development of more specific COX inhibitors may lead to the development of safer and more effective anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis method of 2-(4-Hydroxyethoxyphenyl)propionic acid involves the condensation of 4-isobutylphenol with ethyl chloroacetate to form 4-isobutylphenyl ethylacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-(4-Hydroxyethoxyphenyl)propionic acid. The process is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have potential in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.
Propriétés
Numéro CAS |
144236-88-4 |
|---|---|
Nom du produit |
2-(4-Hydroxyethoxyphenyl)propionic acid |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
Clé InChI |
OULXIEDQQFKLQT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Synonymes |
2-(4-hydroxyethoxyphenyl)propionic acid 4-HEPA-PrOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



